3-(3,3-Difluoropiperidin-1-yl)picolinaldehyde
Description
3-(3,3-Difluoropiperidin-1-yl)picolinaldehyde is a fluorinated picolinaldehyde derivative characterized by a difluorinated piperidine ring attached to the pyridine core. The aldehyde functional group at the 2-position of the pyridine ring enhances its reactivity, making it a valuable intermediate in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
3-(3,3-difluoropiperidin-1-yl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O/c12-11(13)4-2-6-15(8-11)10-3-1-5-14-9(10)7-16/h1,3,5,7H,2,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKMBINMYUAYDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(N=CC=C2)C=O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluoropiperidin-1-yl)picolinaldehyde typically involves the reaction of 3,3-difluoropiperidine with picolinaldehyde under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Difluoropiperidin-1-yl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoropiperidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3-(3,3-Difluoropiperidin-1-yl)picolinic acid.
Reduction: 3-(3,3-Difluoropiperidin-1-yl)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,3-Difluoropiperidin-1-yl)picolinaldehyde has found applications in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,3-Difluoropiperidin-1-yl)picolinaldehyde involves its interaction with specific molecular targets and pathways . The difluoropiperidine group may interact with enzymes or receptors, leading to modulation of their activity . The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function .
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Fluorination Effects : The 3,3-difluoropiperidine group in the target compound introduces strong electron-withdrawing effects, comparable to the trifluoromethyl group in 10k . However, the piperidine ring’s conformational flexibility may improve binding interactions in biological systems compared to rigid adamantane (10e ) or planar aryl groups (10i–10j ) .
- Steric vs. Electronic Trade-offs : Bulky substituents like adamantane (10e ) or t-BDMS-indole (10h ) reduce reactivity due to steric hindrance, whereas smaller groups (e.g., phenyl in 10i ) prioritize electronic modulation .
Stability and Reactivity
- Fluorinated compounds (e.g., 10k ) exhibit enhanced metabolic stability due to C-F bond resistance to oxidation. The target compound’s difluoropiperidine group may confer similar advantages in drug design .
- Aldehyde protons in analogs show consistent 13C NMR shifts (~191 ppm), confirming the aldehyde’s electronic environment remains stable across derivatives .
Biological Activity
3-(3,3-Difluoropiperidin-1-yl)picolinaldehyde is an organic compound notable for its unique structural features, including a difluorinated piperidine ring and a picolinaldehyde moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 220.23 g/mol. The difluorinated piperidine structure enhances lipophilicity, which may facilitate cellular penetration and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of fluorine atoms is known to significantly influence molecular interactions, potentially leading to enhanced biological activity compared to non-fluorinated analogs. The aldehyde functional group can form covalent bonds with target proteins, modulating their activity and influencing various biological pathways.
Biological Activity Studies
Research has indicated that this compound exhibits promising antibacterial and anticancer properties. Below are some key findings from recent studies:
Antibacterial Activity
A study evaluated the compound's efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be as low as 0.98 μg/mL, indicating potent antibacterial activity. The compound's mechanism involves inhibition of bacterial growth through interference with cell wall synthesis and protein synthesis pathways.
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against several cancer cell lines. For instance, certain derivatives showed preferential suppression of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts. This selectivity suggests potential for targeted cancer therapies.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde | Nitro group present | Antimicrobial |
| 5-(Pyrrolidin-1-yl)picolinaldehyde | Lacks fluorination | Moderate antibacterial |
| 5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde | Different cyclic structure | Variable activity |
The combination of the difluorinated piperidine structure and the picolinaldehyde moiety in this compound confers specific chemical and biological properties that are not found in other similar compounds.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on MRSA : A clinical evaluation demonstrated that derivatives of this compound effectively inhibited MRSA growth in vitro and showed promise for further development as an antibiotic.
- Case Study on Cancer Treatment : Research involving A549 cells revealed that specific derivatives induced apoptosis through caspase activation pathways, suggesting their utility in cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
